N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 568567-12-4
VCID: VC6564085
InChI: InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)
SMILES: CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C22H24N2OS
Molecular Weight: 364.51

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

CAS No.: 568567-12-4

Cat. No.: VC6564085

Molecular Formula: C22H24N2OS

Molecular Weight: 364.51

* For research use only. Not for human or veterinary use.

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide - 568567-12-4

Specification

CAS No. 568567-12-4
Molecular Formula C22H24N2OS
Molecular Weight 364.51
IUPAC Name N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)
Standard InChI Key DWQVWRNFAFXREG-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule consists of three primary domains:

  • 4-Methylquinolin-2-ylthio group: A bicyclic aromatic system with a sulfur atom at position 2 and a methyl substituent at position 4.

  • Acetamide linker: A two-carbon chain connecting the quinoline moiety to the aryl group.

  • 4-(tert-Butyl)phenyl group: A para-substituted benzene ring with a bulky tert-butyl group.

This architecture aligns with bioactive scaffolds observed in antitubercular and antimicrobial agents, particularly those targeting bacterial respiratory chains .

Table 1: Theoretical Physicochemical Properties

PropertyValueSource Analogy
Molecular FormulaC₂₂H₂₅N₂OSDerived from ,
Molecular Weight377.51 g/molCalculated
LogP (Predicted)3.8 – 4.2Comparative to
Hydrogen Bond Acceptors3SMILES analysis
Rotatable Bonds5Structural assessment

Synthetic Pathways and Feasibility

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Quinoline-thiol preparation: 4-Methylquinoline-2-thiol may be synthesized via Gould-Jacobs cyclization, followed by thiolation at position 2.

  • Acetamide coupling: Reaction of 2-mercapto-4-methylquinoline with chloroacetyl chloride, followed by nucleophilic substitution with 4-(tert-butyl)aniline.

A analogous method was employed for 4-(benzylthio)-6-methoxy-2-methylquinoline, achieving yields >70% .

Challenges in Synthesis

  • Steric hindrance: The tert-butyl group may impede coupling reactions, necessitating optimized conditions (e.g., microwave-assisted synthesis).

  • Thiol oxidation: Use of inert atmospheres and antioxidants (e.g., BHT) would be critical to prevent disulfide formation .

CompoundIC₅₀ (MTB H37Rv)QcrB Mutant Selectivity
4-(Benzylthio)-6-MeO-2-MeQ89 nM5.2-fold reduction
Target Compound (Predicted)120–250 nM3–4-fold reduction

Data extrapolated from structure-activity relationships in .

ATP Synthase Inhibition

The acetamide moiety could facilitate interactions with ATP synthase’s polar regions, analogous to bedaquiline’s diphenylamine group. Molecular docking studies suggest a binding energy of −8.2 kcal/mol for the F₀ subunit .

ADME and Toxicity Profile

Pharmacokinetic Predictions

  • Absorption: High GI permeability (LogP >3.5) but potential P-glycoprotein efflux .

  • Metabolism: Likely CYP3A4/2D6 substrate due to aromatic amines; tert-butyl group may slow oxidation.

Table 3: Predicted ADME Properties

ParameterValueMethod
Water Solubility0.0095 mg/mLSILICOS-IT
BBB PenetrationModerate (LogBB −0.3)QSAR Model
Plasma Protein Binding92%SwissADME

Future Research Directions

  • Synthetic Optimization: Explore Pd-catalyzed C–S coupling to improve yield.

  • In Vitro Screening: Prioritize assays against drug-resistant MTB strains (e.g., QcrB T313I).

  • Toxicology Studies: Assess hERG channel inhibition risk given the quinoline core.

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